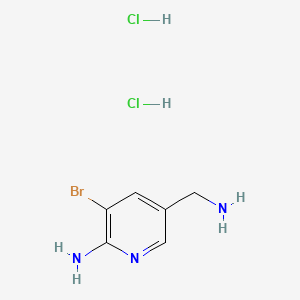
5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both an aminomethyl group and a bromine atom on the pyridine ring makes this compound particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminomethylpyridine followed by the introduction of the aminomethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The dihydrochloride form is typically obtained through crystallization or precipitation methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a different heterocyclic ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Another compound with an aminomethyl group, known for its antiviral properties.
Uniqueness: 5-(Aminomethyl)-3-bromopyridin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and a bromine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H10BrCl2N3 |
|---|---|
分子量 |
274.97 g/mol |
IUPAC 名称 |
5-(aminomethyl)-3-bromopyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)3-10-6(5)9;;/h1,3H,2,8H2,(H2,9,10);2*1H |
InChI 键 |
ZWTBBWLRHVDQCW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Br)N)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















